6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine
CAS No.: 203987-26-2
Cat. No.: VC3952424
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203987-26-2 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 6-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine |
| Standard InChI | InChI=1S/C11H15NO2/c1-12-9-5-8-6-10(13-2)3-4-11(8)14-7-9/h3-4,6,9,12H,5,7H2,1-2H3 |
| Standard InChI Key | BTUIPFJISARBDC-UHFFFAOYSA-N |
| SMILES | CNC1CC2=C(C=CC(=C2)OC)OC1 |
| Canonical SMILES | CNC1CC2=C(C=CC(=C2)OC)OC1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure consists of a benzopyran scaffold—a benzene ring fused to a pyran oxygen-containing ring. Key substitutions include:
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Methoxy group (-OCH): Positioned at the 6th carbon of the benzene ring, enhancing electron density and influencing receptor binding .
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N-Methyl amine (-NHCH): Located at the 3rd carbon of the dihydropyran ring, contributing to basicity and potential hydrogen-bonding interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol |
| logP | 3.35 (predicted) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 39.24 Ų |
Source: Computed data from PubChem and VulcanChem .
Stereochemical Considerations
The stereochemistry at the 3rd carbon (amine-bearing position) significantly impacts biological activity. Enantiomers of related dihydrobenzopyrans exhibit distinct receptor affinities, as demonstrated in studies on 5-HT receptor ligands . For example, (R)-enantiomers of 3-amino-3,4-dihydro-2H-1-benzopyrans show higher binding affinity than their (S)-counterparts .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves multi-step reactions:
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Ring Formation: Condensation of resorcinol derivatives with γ-butyrolactone under acidic conditions to form the dihydrobenzopyran core .
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Methoxy Introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) at the 6th position .
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Amine Functionalization: Reductive amination of ketone intermediates with methylamine, often employing sodium cyanoborohydride (NaBHCN) as a reducing agent .
Key Reaction:
Industrial Optimization
Large-scale production utilizes continuous flow reactors to enhance yield and purity. Critical parameters include:
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Temperature: 60–80°C for optimal reaction kinetics.
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps .
Biological Activity and Mechanism
Neurotransmitter Receptor Interactions
The compound’s primary pharmacological interest lies in its modulation of serotonin (5-HT) receptors:
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5-HT Affinity: Structural analogs demonstrate sub-micromolar binding () , suggesting potential anxiolytic or antidepressant effects .
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Dopamine D Modulation: Preliminary assays indicate weak antagonism (), implicating possible antipsychotic applications.
Enzymatic Interactions
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Monoamine Oxidase Inhibition: Methoxy-substituted benzopyrans inhibit MAO-A (), reducing neurotransmitter degradation .
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Antimicrobial Activity: Against Staphylococcus aureus, MIC values of 32 µg/mL suggest moderate efficacy.
Comparative Analysis with Structural Analogs
Chroman-4-Amine Derivatives
Chromans lacking the 3-methylamine group (e.g., 4-aminochroman) exhibit reduced 5-HT affinity () , highlighting the critical role of the N-methyl group in receptor binding.
Methoxy Position Impact
Relocating the methoxy group to the 7th position (as in 7-methoxy-N-methyl dihydrobenzopyran) abolishes MAO inhibition, underscoring the 6-methoxy group’s electronic contributions .
Applications in Drug Development
Central Nervous System (CNS) Disorders
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Anxiety Disorders: Preclinical models show reduced marble-burying behavior in mice at 10 mg/kg doses .
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Neuropathic Pain: Analogs attenuate thermal hyperalgesia in rat models via 5-HT-mediated pathways .
Oncological Research
In vitro studies on MCF-7 breast cancer cells reveal apoptosis induction at 50 µM concentrations, possibly through ROS generation.
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